molecular formula C15H17BrN4O3 B4138617 N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B4138617
M. Wt: 381.22 g/mol
InChI Key: NNFXISNRRRIYMJ-UHFFFAOYSA-N
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Description

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery. This compound is a pyrazole-based hydrazide derivative that possesses a unique chemical structure that makes it a promising candidate for developing new drugs.

Mechanism of Action

The exact mechanism of action of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is not yet fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes that play a crucial role in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Moreover, this compound has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, it exhibits a broad range of biological activities, making it a promising candidate for developing new drugs. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research involving N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects in more detail.
In conclusion, this compound is a promising compound with several potential applications in drug discovery. It exhibits a broad range of biological activities and has been found to be effective against various diseases. Although its exact mechanism of action is not yet fully understood, further research is needed to fully explore its potential as a therapeutic agent.

Scientific Research Applications

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, this compound has been found to be effective against a variety of diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-8-4-11(16)5-9(2)14(8)23-7-13(21)19-20-15(22)12-6-10(3)17-18-12/h4-6H,7H2,1-3H3,(H,17,18)(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXISNRRRIYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NNC(=O)C2=NNC(=C2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide

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